1-biphenyl-4-yl-2-[(1,1-dioxidotetrahydro-3-thienyl)thio]ethanone
Overview
Description
1-biphenyl-4-yl-2-[(1,1-dioxidotetrahydro-3-thienyl)thio]ethanone is a complex organic compound that features a biphenyl group and a thienyl group connected via a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-biphenyl-4-yl-2-[(1,1-dioxidotetrahydro-3-thienyl)thio]ethanone typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Formation of the Thienyl Group: The thienyl group is synthesized by the oxidation of tetrahydrothiophene to form the 1,1-dioxidotetrahydro-3-thienyl group.
Thioether Linkage Formation: The final step involves the formation of the thioether linkage between the biphenyl and thienyl groups. This can be achieved through a nucleophilic substitution reaction where the thienyl group acts as a nucleophile attacking the electrophilic carbon of the biphenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-biphenyl-4-yl-2-[(1,1-dioxidotetrahydro-3-thienyl)thio]ethanone can undergo various types of chemical reactions, including:
Oxidation: The thienyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding thioether.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
1-biphenyl-4-yl-2-[(1,1-dioxidotetrahydro-3-thienyl)thio]ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-biphenyl-4-yl-2-[(1,1-dioxidotetrahydro-3-thienyl)thio]ethanone involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the thienyl group can form hydrogen bonds or electrostatic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dioxidotetrahydro-3-thienyl phenyl ether
- 4-(1,1-Dioxidotetrahydro-3-thienyl)morpholine
- N-(1,1-Dioxidotetrahydro-3-thienyl)-2-thiophenecarboxamide
Uniqueness
1-biphenyl-4-yl-2-[(1,1-dioxidotetrahydro-3-thienyl)thio]ethanone is unique due to its combination of a biphenyl group and a thienyl group connected via a thioether linkage. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)sulfanyl-1-(4-phenylphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3S2/c19-18(12-22-17-10-11-23(20,21)13-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,17H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGRSPRZMVKTMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1SCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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